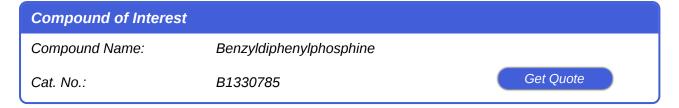


An In-depth Technical Guide to the Physical Properties of Benzyldiphenylphosphine Crystals

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldiphenylphosphine [(C₆H₅)₂PCH₂C₆H₅] is a solid, organophosphorus compound widely utilized as a reagent and, more significantly, as a ligand in coordination chemistry and homogeneous catalysis. Its utility in various organic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, stems from the electronic and steric properties imparted by the diphenylphosphino group and the benzyl substituent. For researchers in materials science and drug development, a thorough understanding of its solid-state physical properties is crucial for purification, handling, storage, and application. This guide provides a detailed overview of the core physical characteristics of **benzyldiphenylphosphine** crystals, supported by experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

Benzyldiphenylphosphine is typically supplied as a white to off-white crystalline solid or powder.[1][2][3][4] It is known to be sensitive to air and should be stored under an inert atmosphere to prevent oxidation to **benzyldiphenylphosphine** oxide.[1][3][4]

Data Summary

The quantitative physical properties of **benzyldiphenylphosphine** are summarized in the tables below.



Table 1: General Physical and Thermodynamic Properties

Property	Value	Source(s)
Appearance	White to off-white crystals or powder	[1][2][3]
Melting Point	74–83 °C	[1][2][3][4][5]
Boiling Point	399.6 °C (at 760 mmHg) 205- 208 °C (at 1.5 Torr)	[1][3][4]
Molecular Formula	C19H17P	[1][2][6]
Molecular Weight	276.31 g/mol	[1][2][6]
Solubility	Soluble in most organic solvents; slightly soluble in water.	[1][3][6]

Table 2: Spectroscopic Data

Spectroscopy Type	Parameters	Chemical Shift (δ) <i>l</i> Value	Source(s)
¹ H NMR	400.13 MHz, in C ₆ D ₆	3.33 ppm (s, 2H, - CH ₂ -) 7.12–7.47 ppm (m, 15H, Ar-H)	[1]
³¹ P{ ¹ H} NMR	101.13 MHz, in C ₆ D ₆	-10.0 ppm	[1]

Table 3: Crystallographic Data Overview

While a definitive, single crystal structure of pure **benzyldiphenylphosphine** is available through crystallographic databases, detailed parameters are often reported for its metallic complexes. The compound itself is known to crystallize, and its structure can be determined via single-crystal X-ray diffraction.



Database	Accession Information	Source(s)
Crystallography Open Database (COD)	Multiple records exist for structures containing benzyldiphenylphosphine as a ligand. E.g., COD IDs: 2208607, 2224778, etc.	[6]

Experimental Protocols

The characterization of **benzyldiphenylphosphine** crystals involves several standard analytical techniques. Detailed methodologies are provided below.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) typically signifies a pure compound, whereas a broad range suggests the presence of impurities.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **benzyldiphenylphosphine** is finely powdered. The open end of a glass capillary tube is jabbed into the powder.[7] The tube is then inverted and tapped gently on a hard surface, or dropped through a long vertical tube, to pack the solid into the sealed end to a height of 2-3 mm.[4][7]
- Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[7]

Measurement:

- For an unknown sample, a rapid heating rate (~10-20 °C/min) is used to find an approximate melting range.[4][8]
- A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[7]
- The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.[4]



• The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure of **benzyldiphenylphosphine**. Both ¹H and ³¹P NMR are highly informative.

Methodology:

- Sample Preparation: A 5-10 mg sample of **benzyldiphenylphosphine** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., benzene-d₆, C₆D₆, as reported) in a standard 5 mm NMR tube.[9]
- Data Acquisition: The NMR tube is placed in the spectrometer.
 - For ¹H NMR, the spectrum is acquired, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ³¹P NMR, a proton-decoupled experiment (³¹P{¹H}) is commonly run to simplify the spectrum to a single peak, providing a clear chemical shift.[1] The high natural abundance (100%) and sensitivity of the ³¹P nucleus make this a straightforward experiment.[10]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced relative to a standard (e.g., TMS for ¹H, 85% H₃PO₄ for ³¹P).

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.[1][11]

Methodology:

• Crystal Growth and Selection: High-quality single crystals free of defects are required.[1]

This is typically achieved by slow evaporation of a saturated solution, or slow cooling of a



hot, saturated solution. A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[5]

- Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.[1][2]
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal.[11] The crystal is rotated, and the diffraction pattern (the intensity and position of scattered X-rays) is recorded by a detector at thousands of different orientations.[1][5]
- Structure Solution and Refinement: The collected data is processed to yield a set of
 reflection intensities. Computational software is used to solve the "phase problem" and
 generate an initial electron density map, from which an atomic model is built.[5] This model is
 then refined against the experimental data to yield the final crystal structure with high
 precision.[2]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of a material.[12]

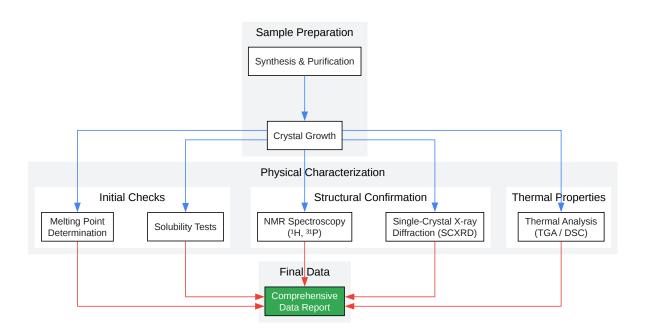
Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of benzyldiphenylphosphine is placed into an appropriate pan (e.g., aluminum or ceramic).
- TGA Measurement: The pan is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for stability, air for oxidative decomposition).[13] The instrument records the sample's mass as a function of temperature. Mass loss indicates decomposition or volatilization.[12][14]
- DSC Measurement: The sample pan and a reference pan are placed in the DSC cell. They
 are heated (or cooled) at a controlled rate. The instrument measures the difference in heat
 flow required to maintain the sample and reference at the same temperature.[14] This
 reveals endothermic events (like melting) and exothermic events (like crystallization or
 decomposition).[13]



Visualizations Experimental Workflow

The following diagram illustrates a typical workflow for the complete physical characterization of a synthesized or purified batch of **benzyldiphenylphosphine** crystals.



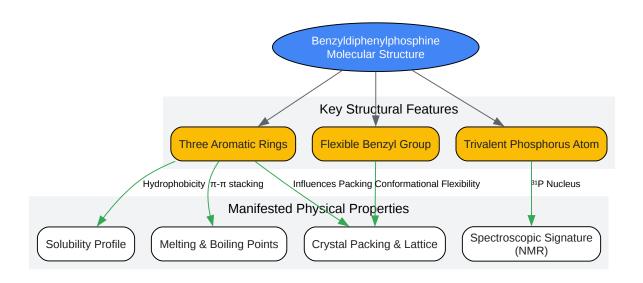
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Caption: Workflow for the physical characterization of **benzyldiphenylphosphine**.

Structure-Property Relationships

The physical properties of **benzyldiphenylphosphine** are a direct consequence of its molecular structure. This diagram illustrates the key relationships.





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